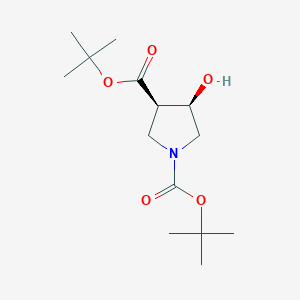

(3R,4R)-tert-Butyl3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13765877

Molecular Formula: C14H25NO5

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25NO5 |

|---|---|

| Molecular Weight | 287.35 g/mol |

| IUPAC Name | ditert-butyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)9-7-15(8-10(9)16)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m1/s1 |

| Standard InChI Key | LZJMMBXWYYRLSM-ZJUUUORDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |

| SMILES | CC(C)(C)OC(=O)C1CN(CC1O)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)C1CN(CC1O)C(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring substituted at the 3- and 4-positions with Boc-protected amino and hydroxyl groups, respectively. The tert-butyl groups at the 1- and 3-positions provide steric bulk, enhancing stability during synthetic processes. The IUPAC name, ditert-butyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate, reflects its bifunctional carboxylate ester configuration.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆N₂O₅ |

| Molecular Weight | 302.37 g/mol |

| CAS Number | 429673-85-8 |

| Stereochemistry | (3R,4R) |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Storage Conditions | Room temperature |

The (3R,4R) stereochemistry is critical for its role in asymmetric synthesis, ensuring precise spatial orientation during drug molecule assembly .

Synthesis and Chemical Behavior

Synthetic Methodology

The compound is synthesized via a two-step protocol:

-

Base-Mediated Boc Protection: Tert-butyl 4-hydroxypyrrolidine-1-carboxylate reacts with tert-butoxycarbonyl chloride in the presence of triethylamine, facilitating N-Boc group installation.

-

Purification: Chromatographic techniques yield the enantiomerically pure product, with typical purity exceeding 97% .

Stability and Reactivity

The Boc group’s labile nature necessitates careful handling. Under alkaline conditions, intramolecular N→O Boc migration may occur via a nine-membered cyclic transition state, as demonstrated in related pyrrolidine derivatives . This phenomenon underscores the importance of pH control during synthesis.

Pharmaceutical and Synthetic Applications

Role in Drug Development

As a chiral building block, this compound is integral to synthesizing therapeutics targeting:

-

Oncological Pathways: Enantiopure kinase inhibitors leveraging its hydrogen-bonding hydroxyl group .

-

Antimicrobial Agents: Peptidomimetics utilizing Boc-deprotection strategies for amine functionalization .

Peptide Synthesis

The Boc group temporarily protects amines during solid-phase peptide synthesis (SPPS), enabling sequential coupling without side reactions. Subsequent acidic cleavage (e.g., with trifluoroacetic acid) regenerates the free amine .

Table 2: Comparative Analysis of Protective Groups

| Group | Stability (pH) | Deprotection Method | Compatibility |

|---|---|---|---|

| Boc | Alkaline | Acidolysis | SPPS |

| Fmoc | Acidic | Base (piperidine) | SPPS |

| Cbz | Neutral | Hydrogenolysis | Solution-phase |

Mechanistic Insights

Hydrogen-Bonding Interactions

The hydroxyl group at C4 forms hydrogen bonds with biological targets, modulating enzyme active sites or receptor binding pockets. For instance, in protease inhibitors, this interaction disrupts substrate hydrolysis.

Stereochemical Influence

The (3R,4R) configuration ensures optimal spatial alignment for target engagement. Inactive (3S,4S) or meso-diastereomers exhibit reduced binding affinity, highlighting the necessity of stereochemical purity .

Comparative Analysis with Related Compounds

Methyl-Substituted Analog

The (3S,4S)-tert-butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate variant introduces a methyl group to the amino functionality, increasing molecular weight to 316.39 g/mol . This modification alters steric and electronic profiles, rendering it unsuitable for peptide synthesis but relevant in alkylamine-based drug scaffolds.

Boc Migration Studies

Research on analogous compounds reveals Boc migration under basic conditions, a process governed by a nine-membered cyclic transition state . Such rearrangements necessitate stringent reaction condition control to preserve structural integrity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume